Chemical Identity and Purity Differentiation vs. Non-Fluorinated Analog
As a sole verifiable comparator, the 5-fluoro compound differs from the non-fluorinated analog 3-(piperazin-1-ylmethyl)benzo[d]isoxazole (CAS 204012-86-2) by the presence of a fluorine atom at the 5-position of the benzo ring . This results in a molecular weight increase from 217.27 g/mol to 235.26 g/mol and a change in the molecular formula from C12H15N3O to C12H14FN3O . The fluorine substitution alters the compound's lipophilicity and metabolic stability potential, although no quantitative biological data exists to confirm the effect size [1].
| Evidence Dimension | Molecular identity and purity |
|---|---|
| Target Compound Data | Molecular Weight: 235.26 g/mol; Formula: C12H14FN3O; Purity: >=98% (vendor specification) |
| Comparator Or Baseline | 3-(Piperazin-1-ylmethyl)benzo[d]isoxazole (CAS 204012-86-2): MW 217.27 g/mol, Formula C12H15N3O |
| Quantified Difference | Delta MW = +18.0 g/mol; Delta Formula = +F, -H |
| Conditions | Calculated from atomic composition; Purity as per vendor Certificate of Analysis |
Why This Matters
For researchers constructing a structure-activity relationship (SAR) series, the precise molecular identity is non-negotiable; the 5-fluoro substitution is a critical variable, and its procurement must be exact as the biological consequences are unpredictable without data.
- [1] ACS Publications. J. Med. Chem. 2018, 61, 3037–3058. Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors. (General class-level evidence for the importance of benzo[d]isoxazole substitution). View Source
